4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid
Description
Historical Context and Discovery Timeline
The development of this compound can be traced through the broader evolution of aromatic carboxylic acid chemistry and synthetic methodologies. The compound was first catalogued in chemical databases in 2005, with its initial entry into PubChem occurring on July 9, 2005. This timing coincides with the expansion of combinatorial chemistry approaches and increased interest in methoxy-substituted aromatic compounds for pharmaceutical applications.
The synthetic pathways leading to this compound emerged from earlier work on Friedel-Crafts acylation reactions involving trimethoxybenzene derivatives. Historical patent literature from the 1980s documents processes for producing phenylaliphatic carboxylic acid derivatives, including compounds structurally related to this compound. These early methodologies established the foundation for modern synthetic approaches to this class of compounds.
The compound's Chemical Abstracts Service registry number 31914-19-9 was assigned during this period of systematic cataloguing of organic compounds. Subsequent research developments have led to regular database updates, with the most recent modification occurring on May 18, 2025, reflecting ongoing research interest and structural refinements.
Research into cascade reactions involving trimethoxybenzene derivatives has provided additional historical context for understanding the formation pathways of this compound. Studies published in 2022 demonstrated that aluminum chloride-catalyzed cascade reactions of 1,2,3-trimethoxybenzene with acyl chlorides produce complex product mixtures, including cyclopentene derivatives and demethylation products. These findings have illuminated the mechanistic complexity underlying the synthesis of methoxy-substituted aromatic ketones and carboxylic acids.
Structural Significance in Organic Chemistry
The structural architecture of this compound embodies several important principles in organic chemistry, particularly regarding the influence of methoxy substituents on aromatic reactivity and molecular properties. The compound features a trimethoxyphenyl group with methoxy substituents positioned at the 2, 4, and 5 positions of the benzene ring, creating a distinctive substitution pattern that significantly affects its electronic properties.
The molecular formula C₁₃H₁₆O₆ indicates a relatively complex structure with multiple oxygen-containing functional groups. The presence of both ketone and carboxylic acid functionalities within the same molecule creates opportunities for diverse chemical transformations and biological interactions. The ketone group, positioned four carbons away from the carboxylic acid, provides a strategic location for further derivatization through nucleophilic addition reactions or reduction processes.
Table 1: Key Structural Properties of this compound
The trimethoxy substitution pattern creates significant electron-donating effects on the aromatic ring, enhancing its nucleophilicity and influencing the reactivity of the attached carbonyl group. This electronic environment makes the compound particularly suitable for electrophilic aromatic substitution reactions and affects the acidity of the carboxylic acid functional group. The methoxy groups also contribute to the compound's lipophilicity, which has implications for its solubility properties and potential biological activity.
Computational studies have revealed important insights into the compound's three-dimensional structure and conformational preferences. The rotatable bonds connecting the aromatic ring to the butanoic acid chain allow for multiple conformational states, with the most stable conformations influenced by intramolecular interactions between the methoxy groups and the carbonyl functionalities. These structural features contribute to the compound's stability and reactivity profile.
Table 2: Electronic and Conformational Properties
| Property | Value | Analysis Method |
|---|---|---|
| Topological Polar Surface Area | 82.06 Ų | Computational |
| LogP (Partition Coefficient) | 1.7599 | Calculated |
| Rotatable Bond Count | 7 | Structural Analysis |
| Formal Charge | 0 | Electronic Structure |
| Heavy Atom Count | 15 | Molecular Composition |
The structural significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex molecules. The presence of multiple functional groups allows for selective transformations, enabling chemists to modify either the aromatic ring system or the aliphatic chain while preserving other structural elements. This versatility has made it valuable in medicinal chemistry research, where structural modifications can be systematically explored to optimize biological activity.
Research into the synthesis of methoxy-substituted naphthoquinones has demonstrated the utility of compounds like this compound as starting materials for complex natural product synthesis. These studies have revealed how the methoxy substitution pattern influences cyclization reactions and subsequent transformations, contributing to our understanding of structure-reactivity relationships in aromatic systems.
Properties
IUPAC Name |
4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-17-10-7-12(19-3)11(18-2)6-8(10)9(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJECHMYXGLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356902 | |
| Record name | 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31914-19-9 | |
| Record name | 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses the molecular formula and features a butanoic acid backbone with a keto group and a 2,4,5-trimethoxyphenyl substituent. The presence of the trimethoxyphenyl group enhances its reactivity and interaction with biological targets.
Chemistry
- Building Block in Organic Synthesis : 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid serves as a precursor for more complex molecules in synthetic organic chemistry. It is utilized for producing various derivatives through oxidation, reduction, and substitution reactions.
Biology
- Biological Activity Studies : The compound has been investigated for its enzyme inhibition properties and interactions with biomolecules. Research indicates that it can inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
Medicine
- Therapeutic Potential : It is being studied for anti-inflammatory and anticancer activities. Specific mechanisms include:
Industry
- Material Development : Used in the synthesis of new materials and as an intermediate in pharmaceutical production.
Biological Activities
Research highlights several notable biological activities associated with this compound:
- Anticancer Properties : Studies have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound induces apoptosis and exhibits dose-dependent effects on cell viability .
- Antioxidant Activity : Its ability to scavenge free radicals suggests potential applications in protecting cells from oxidative damage associated with diseases such as cancer and neurodegenerative disorders.
Cell Viability Studies
In vitro assays have shown that the compound significantly reduces cell viability in cancer cell lines. The IC50 values indicate effective concentrations for inducing cell death through apoptosis mechanisms.
Kinetic Studies
Kinetic analyses reveal that the compound's interaction with target enzymes follows first-order kinetics concerning both substrate and enzyme concentrations, indicating a strong affinity between the compound and its target sites.
Molecular Docking Studies
Computational studies have provided insights into the binding interactions between this compound and various protein targets, showing favorable docking scores that correlate with observed biological activities .
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on MCF-7 cells showed a dose-dependent reduction in cell viability linked to increased apoptosis markers such as caspase activation.
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | X µM | Apoptosis induction |
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s trimethoxyphenyl group is known to interact with various proteins and enzymes, affecting their function and leading to downstream biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxy vs. Ethoxy Substituents
- Trepibutone (4-Oxo-4-(2,4,5-triethoxyphenyl)butanoic acid): Replacing methoxy groups with ethoxy groups increases molecular weight (310.34 g/mol vs. 284.26 g/mol) and enhances lipophilicity. Trepibutone has a melting point of 146–150°C, higher solubility in acetone, and is used clinically as a smooth muscle relaxant . Key difference: Ethoxy groups confer greater metabolic stability compared to methoxy groups due to reduced susceptibility to demethylation .
Positional Isomerism in Methoxy Substitution
- 4-Oxo-4-(2,4,6-trimethoxyphenyl)butanoic acid (CAS 94201-96-4): The 2,4,6-trimethoxy substitution alters steric interactions compared to the 2,4,5-isomer. This positional change may reduce biological activity due to disrupted binding affinity in enzyme-targeted applications .
Butenoic Acid vs. Butanoic Acid
- (E)-2-Butenoic acid, 4-oxo-4-(2,4,5-trimethoxyphenyl)- (CAS 84386-10-7): The presence of a conjugated double bond (butenoic acid) reduces molecular symmetry and may enhance reactivity in Michael addition reactions. This compound has a molecular weight of 266.25 g/mol and a planar structure favoring π-π stacking interactions .
Aromatic Ring Modifications
- 4-Oxo-4-(phenethyloxy)butanoic acid: Replacing the trimethoxyphenyl group with a phenethyloxy moiety significantly reduces molecular weight (237.25 g/mol) and solubility in water. This compound is used as a drug impurity reference standard .
- Used in organotin carboxylate syntheses for catalytic applications .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-Oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a butanoic acid backbone with a keto group at the fourth position and a 2,4,5-trimethoxyphenyl substituent. Its molecular formula is CHO, and it has a molar mass of approximately 270.29 g/mol. The presence of the trimethoxyphenyl group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation. It may bind to the active sites of these enzymes, blocking their activity and leading to downstream effects that promote apoptosis in cancer cells.
- Oxidative Stress Modulation : Similar compounds have demonstrated the ability to induce oxidative stress in target cells, activating caspases that lead to programmed cell death.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Anticancer Properties : Studies have highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical mediators in inflammatory pathways .
- Antioxidant Activity : Its ability to scavenge free radicals suggests potential applications in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders .
Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Cell Viability Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The IC values indicate effective concentrations for inducing cell death .
- Kinetic Studies : Kinetic analyses reveal that the compound's interaction with target enzymes follows first-order kinetics with respect to both the substrate and enzyme concentrations. This suggests a strong affinity between the compound and its target sites .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and various protein targets. These studies indicate favorable docking scores that correlate with observed biological activities .
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on MCF-7 cells showed a dose-dependent reduction in cell viability. The mechanism was linked to increased apoptosis markers such as caspase activation.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a significant decrease in edema formation compared to control groups. This effect was attributed to the inhibition of COX-2 activity.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm the aromatic substitution pattern (e.g., integration ratios for methoxy protons) and ketone/acid proton environments .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for ketone and carboxylic acid) and ~1250 cm⁻¹ (C-O stretch for methoxy groups) validate functional groups.
- HPLC-MS : Ensures molecular weight confirmation and purity assessment (>95% recommended for biological assays) .
How can X-ray crystallography resolve ambiguities in molecular conformation or regiochemistry for this compound?
Advanced Research Question
Single-crystal X-ray diffraction provides definitive structural data , such as bond angles and torsional strain between the trimethoxyphenyl ring and butanoic acid chain. For example, studies on analogous fluorophenyl derivatives revealed steric effects influencing the spatial arrangement of substituents . Crystallization conditions (e.g., solvent polarity, slow evaporation) must be tailored to overcome challenges like poor crystal formation due to the compound’s hydrophilicity.
What in vitro models are suitable for preliminary biological activity screening of this compound?
Basic Research Question
- Antimicrobial Assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess growth inhibition .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Enzyme Inhibition : Fluorometric assays targeting kinases or hydrolases linked to disease pathways.
How should researchers mitigate hazards associated with handling this compound in large-scale reactions?
Q. Basic Safety Protocol
Q. Advanced Hazard Management
- Thermal Stability Testing : DSC/TGA analysis to identify decomposition risks during exothermic reactions .
- Spill Control : Absorbent materials (e.g., vermiculite) for acid spills; avoid water to prevent splashing .
How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be systematically addressed?
Advanced Research Question
Contradictions often arise from assay variability or impurity-driven artifacts . Strategies include:
- Reproducibility Checks : Repeating assays with independent synthetic batches.
- Metabolite Profiling : HPLC or LC-MS to rule out degradation products interfering with activity .
- Dose-Response Curves : Use normalized cell viability data across multiple cell lines to validate dose-dependent effects .
What role does this compound serve as a precursor in targeted drug delivery systems?
Advanced Application
The carboxylic acid moiety enables conjugation with biomolecules (e.g., peptides, antibodies) via EDC/NHS coupling. Its aromatic core can enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. For example, structurally similar compounds have been used to synthesize prodrugs with pH-sensitive release profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
